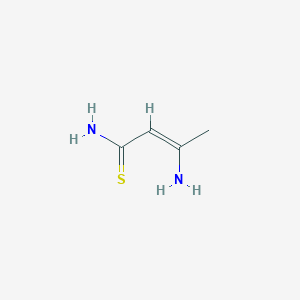
4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole, also known as 4-iodo-DMPP, is a heterocyclic compound containing an iodine atom and a pyrazole ring. It is a white crystalline solid and is highly soluble in organic solvents. 4-Iodo-DMPP has a wide range of applications in the scientific research field, including use as a catalyst, a reagent, and a ligand. It is also used in the synthesis of various compounds and materials, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
科学研究应用
4-Iodo-DMPP is widely used in the scientific research field due to its unique properties. It is used as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics. It is also used as a reagent in the synthesis of various compounds and materials, such as polymers, dyes, and pharmaceuticals. Furthermore, 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole is used as a ligand in the synthesis of coordination complexes and organometallic compounds.
作用机制
4-Iodo-DMPP acts as a catalyst in the synthesis of organic semiconductors, organic light-emitting diodes, and organic photovoltaics by providing a source of reactive iodine. The iodine atom reacts with the organic compound to form a new product. The reaction is aided by the presence of a base catalyst, which helps to facilitate the reaction.
Biochemical and Physiological Effects
4-Iodo-DMPP is not known to have any biochemical or physiological effects on humans or other organisms. It is considered to be non-toxic and is not known to have any adverse effects when used in laboratory experiments.
实验室实验的优点和局限性
One of the advantages of using 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in laboratory experiments is that it is relatively easy to synthesize and is highly soluble in organic solvents. This makes it well-suited for use in a variety of reactions and experiments. Additionally, this compound is non-toxic, making it safe to use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not very stable and can decompose when exposed to light or air. Additionally, it is not very soluble in water, which may limit its use in certain reactions and experiments.
未来方向
There are a number of potential future directions for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole. For example, further research could be done to explore its potential use as a catalyst in the synthesis of other compounds and materials. Additionally, research could be conducted to investigate its potential use as a reagent in the synthesis of pharmaceuticals and other compounds. Furthermore, research could be conducted to explore its potential use as a ligand in the synthesis of coordination complexes and organometallic compounds. Finally, research could be conducted to investigate its potential use in the development of new materials and technologies, such as organic semiconductors, organic light-emitting diodes, and organic photovoltaics.
合成方法
4-Iodo-DMPP can be synthesized by a variety of methods. The most commonly used method is the reaction of 4-iodobenzaldehyde and ethyl propionate in the presence of an acid catalyst. The reaction produces a yellow-colored solution, which is then filtered and evaporated to yield a white solid. Other methods of synthesis include the reaction of 4-iodobenzaldehyde and ethyl propionate with a base catalyst, and the reaction of 4-iodobenzaldehyde and ethyl propionate with a strong oxidizing agent.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-iodo-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole involves the reaction of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent.", "Starting Materials": [ "3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole", "Iodine", "Oxidizing agent (e.g. hydrogen peroxide, sodium hypochlorite)" ], "Reaction": [ "To a solution of 3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole in a suitable solvent (e.g. dichloromethane), add iodine and the oxidizing agent.", "Stir the reaction mixture at room temperature for a suitable period of time (e.g. 2-4 hours) until the reaction is complete.", "Quench the reaction by adding a suitable quenching agent (e.g. sodium thiosulfate) to remove excess iodine.", "Extract the product with a suitable solvent (e.g. ethyl acetate) and dry over anhydrous sodium sulfate.", "Concentrate the solution under reduced pressure to obtain the crude product.", "Purify the product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. hexane/ethyl acetate) to obtain the desired product as a solid or oil." ] } | |
CAS 编号 |
1504013-69-7 |
分子式 |
C8H13IN2 |
分子量 |
264.1 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



